(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C8H11Cl2F3N2 |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-2-7(11)6(10)1-4(5)8(13)3-12;;/h1-2,8H,3,12-13H2;2*1H/t8-;;/m0../s1 |
InChI Key |
AHBTXUZKQCQMGP-JZGIKJSDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential role in drug development:
- Anticancer Agents : Research indicates that compounds with similar structural motifs can exhibit cytotoxic properties against various cancer cell lines. The trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for further investigation in anticancer therapies.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Materials Science
The unique chemical structure allows for applications in materials science:
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its fluorinated structure provides properties such as reduced surface energy and improved hydrophobicity.
- Coatings : The incorporation of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine into coating formulations can improve adhesion and durability under harsh environmental conditions.
Biotechnology
In biotechnology, the compound's properties can be leveraged for:
- Bioconjugation : The amine groups allow for easy conjugation with biomolecules, making it useful in the development of targeted drug delivery systems or diagnostic agents.
- Sustained Release Formulations : Similar compounds have been explored in sustained release systems for pharmaceuticals, indicating potential for this compound in controlled drug delivery applications.
Case Studies
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethane-1,2-diamine Derivatives with Fluorinated Aryl Groups
N,N'-Bis(2,4,6-Trifluorophenyl)ethane-1,2-diamine (B1)
- Structure : Symmetric substitution with two 2,4,6-trifluorophenyl groups.
- Synthesis : Prepared via condensation of 2,4,6-trifluoroaniline with formaldehyde, followed by reduction .
- Key Differences: Lack of stereospecificity (non-chiral due to symmetry). Higher lipophilicity (ClogP ≈ 3.2) compared to the target compound (estimated ClogP ≈ 2.5). Reduced solubility in polar solvents due to increased fluorination .
(1R)-1-(2-Fluoro-4-Methylphenyl)ethane-1,2-diamine
- Structure : Single 2-fluoro-4-methylphenyl substituent.
- Properties :
(1R,2R)-1,2-Bis(4-Methoxyphenyl)ethane-1,2-diamine Dihydrochloride
Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers
Comparative studies on diamine linkers reveal critical trends:
Key Insight : The ethane-1,2-diamine backbone in the target compound likely balances cytotoxicity and bioactivity better than propane-1,3-diamine analogs, though with slightly reduced potency .
Substituent Effects on Lipophilicity and Bioactivity
Research Findings and Implications
- Stereochemistry : The (1R) configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to racemic mixtures .
- Safety Profile : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity than propane-1,3-diamine counterparts, making them safer candidates for therapeutic development .
Biological Activity
(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by its trifluorophenyl group and ethane-1,2-diamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C8H10ClF3N2
- Molecular Weight : 226.63 g/mol
- CAS Number : 1381929-49-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its interactions with various biological targets, including enzymes and receptors. The unique structural features of this compound may enhance its binding affinity to specific molecular targets, making it a candidate for therapeutic applications.
Enzyme Interactions
Research indicates that this compound can modulate enzyme activity. For instance:
- It has shown potential inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism, which could suggest antidiabetic properties.
- The compound's interactions with other enzymes are still under investigation but may reveal further therapeutic potentials.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against cancer cell lines:
- In vitro studies demonstrated significant cytotoxic activity against HeLa cells (human cervical cancer cells), with an IC50 value indicating effective concentration levels for inducing cell death .
- Comparative studies with standard chemotherapeutic agents like cisplatin showed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives of ethane-1,2-diamine. The findings suggested that modifications in the trifluorophenyl group significantly impacted cytotoxicity against different cancer cell lines. The compound exhibited a promising profile as an anticancer agent due to its ability to induce apoptosis in malignant cells while maintaining lower toxicity in non-cancerous cells .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of α-glucosidase. The results indicated that this compound effectively inhibited this enzyme at concentrations comparable to other known inhibitors. This suggests potential applications in managing blood sugar levels in diabetic patients .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl | C8H12Cl3FN2 | Contains chlorine instead of trifluoromethyl groups |
| (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2HCl | C8H11Cl2F3N2 | Different trifluoro substitution pattern |
| 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride | C8H11Cl2F3N | Variation in trifluoro positioning |
This table illustrates how variations in halogen substitutions can affect biological activity and receptor interactions.
Q & A
Basic: What are the recommended synthetic routes for (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via asymmetric catalytic hydrogenation of a fluorinated imine precursor using chiral ligands like (1R,2R)-diphenylethane-1,2-diamine derivatives . Post-synthesis, purity validation requires:
- Chromatographic Analysis : High-performance liquid chromatography (HPLC) with a chiral stationary phase to confirm enantiomeric excess (>95% purity as per GC data in asymmetric synthesis protocols) .
- Spectroscopic Confirmation : Use -NMR and -NMR to verify substituent positions and stoichiometry of HCl salt formation.
Basic: How can researchers ensure the stability of this compound during storage?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to light, as fluorinated aromatic amines are prone to photolytic decomposition .
- Stability Monitoring : Conduct periodic FT-IR and mass spectrometry to detect degradation products (e.g., dehydrohalogenation or amine oxidation).
Advanced: What computational frameworks are suitable for predicting the stereoselectivity of reactions involving this chiral diamine?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to predict enantiomeric outcomes in asymmetric catalysis. Pair with molecular docking simulations to study ligand-substrate interactions .
- COMSOL Multiphysics Integration : Use AI-driven process simulation to optimize reaction parameters (e.g., temperature, pressure) for scalability .
Advanced: How can contradictory spectroscopic data (e.g., conflicting 19F^{19}\text{F}19F-NMR signals) be resolved for this compound?
Methodological Answer:
- Theoretical Alignment : Cross-reference observed shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method in DFT) to validate assignments .
- Experimental Triangulation : Perform 2D NMR (e.g., - heteronuclear correlation) to resolve overlapping signals .
Basic: What are the key considerations for designing a factorial experiment to optimize reaction yield?
Methodological Answer:
- Variable Selection : Include factors like catalyst loading, solvent polarity, and reaction time. Use a factorial design to assess interactions .
- Response Surface Methodology (RSM) : Apply central composite design to identify optimal conditions while minimizing experimental runs .
Advanced: How can membrane separation technologies improve the purification of this diamine from byproducts?
Methodological Answer:
- Nanofiltration Membranes : Use polyamide membranes with tailored pore sizes (1–2 nm) to separate the diamine (MW ~250 g/mol) from larger impurities .
- Electrodialysis : Leverage charge differences to isolate the protonated diamine (as 2HCl salt) from neutral byproducts .
Advanced: What mechanistic insights explain the compound’s role in asymmetric catalysis?
Methodological Answer:
- Steric and Electronic Analysis : The trifluorophenyl group induces steric hindrance, while electron-withdrawing fluorine atoms stabilize transition states via inductive effects.
- Kinetic Isotope Effect (KIE) Studies : Compare to identify rate-determining steps (e.g., hydrogenation vs. C–N bond formation) .
Basic: What safety protocols are critical when handling this compound in aqueous environments?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and nitrile gloves to prevent inhalation/skin contact. Avoid aqueous workups at high pH, as freebase diamines are volatile .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal to prevent HCl gas release .
Advanced: How can researchers reconcile discrepancies between theoretical and experimental pKa values for the diamine-HCl system?
Methodological Answer:
- Solvent Effects : Use ab initio calculations with explicit solvent models (e.g., polarizable continuum model) to account for solvation .
- Experimental Calibration : Perform potentiometric titration in non-aqueous solvents (e.g., DMSO) to reduce dielectric interference .
Advanced: What strategies address low enantiomeric excess (ee) in scaled-up syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
